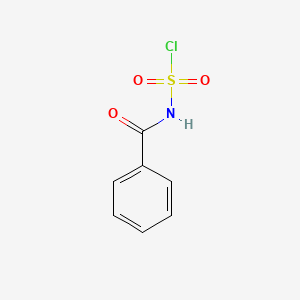

Benzoylsulfamoyl chloride

Description

Historical Development of Sulfonyl Chloride Chemistry and its Intersections with Benzoylation

The journey of sulfonyl chlorides in organic synthesis is a long and storied one. These compounds, characterized by the -SO₂Cl functional group, are highly reactive electrophiles. fiveable.me This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me A common method for preparing aromatic sulfonyl chlorides involves the sulfonation of benzene (B151609) derivatives with agents like chlorosulfonic acid. britannica.com The utility of sulfonyl chlorides is vast, ranging from their use in the formation of sulfonamides and sulfonic esters to their role as protecting groups in complex syntheses. fiveable.me

Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, also has deep roots in organic chemistry. medcraveonline.comunacademy.com Benzoyl chloride is a frequently used reagent for this purpose, reacting readily with nucleophiles such as alcohols and amines to form esters and amides, respectively. wikipedia.orgatamanchemicals.com The Schotten-Baumann reaction is a classic example of benzoylation, often employed for the protection of amines. unacademy.com

The intersection of these two well-established fields of chemistry gives rise to compounds like benzoylsulfamoyl chloride. This molecule ingeniously combines the reactive sulfonyl chloride moiety with the structurally significant benzoyl group, creating a powerful synthon for constructing more elaborate chemical architectures. The synthesis of benzoylated sulfamoyl carboxylic acids, for instance, has been achieved through the reaction of benzoyl chloride with sulfamoyl carboxylic acids, showcasing a practical application of this intersection. medcraveonline.com

Significance of the Benzoylsulfamoyl Moiety as a Key Synthon in Complex Molecular Architectures

In the lexicon of organic synthesis, a "moiety" refers to a distinct part of a molecule that is often recognized in other molecules as well. wikipedia.org The benzoylsulfamoyl moiety, which constitutes the core structure of this compound, has proven to be a particularly valuable synthon. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis.

The significance of the benzoylsulfamoyl moiety lies in its ability to participate in a variety of chemical transformations, enabling the construction of complex molecular frameworks. The sulfonyl chloride portion can react with a wide array of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters. This reactivity is crucial for introducing the sulfonyl group into larger molecules, which is a common strategy in the development of biologically active compounds. fiveable.me

Review of Early Syntheses and Conceptual Frameworks Relevant to this compound

Early synthetic approaches to compounds containing the benzoylsulfamoyl linkage often involved the reaction of a pre-formed sulfamoyl-containing molecule with a benzoylating agent. For example, the synthesis of benzoylated sulfamoyl carboxylic acids was accomplished by treating sulfamoyl carboxylic acids with benzoyl chloride in the presence of a base. medcraveonline.com This method relies on the nucleophilic character of the sulfamoyl group's nitrogen to attack the electrophilic carbonyl carbon of benzoyl chloride.

A more direct, though conceptually related, approach involves the reaction of ortho-methoxybenzoic acid with 4-sulfamoylbenzoic acid in the presence of a chlorinating agent like thionyl chloride to produce 4-[[(2-methoxybenzoyl)amino]sulfonyl]benzoyl chloride. google.com While this specific example leads to a substituted derivative, the underlying principle of forming the N-benzoyl sulfonamide linkage is central. Investigations into this process revealed challenges such as the formation of unwanted dimers, highlighting the complexities of controlling the reactivity of the starting materials. google.com

The conceptual framework for these syntheses is rooted in the fundamental principles of nucleophilic acyl substitution and nucleophilic substitution at a sulfonyl center. The Schotten-Baumann reaction conditions, which typically involve a two-phase system of an organic solvent and an aqueous base, provide a classic framework for carrying out such benzoylations. unacademy.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. unacademy.com These foundational concepts have been adapted and refined for the specific synthesis of this compound and its derivatives.

Interactive Data Table: Properties of Key Reagents

| Compound Name | Molecular Formula | Key Role in Synthesis |

| Benzoyl chloride | C₇H₅ClO | Benzoylating agent wikipedia.orgatamanchemicals.com |

| Sulfonyl chloride | R-SO₂Cl | Sulfonylating agent fiveable.me |

| Thionyl chloride | SOCl₂ | Chlorinating agent google.com |

| 4-Sulfamoylbenzoic acid | C₇H₇NO₄S | Starting material google.com |

| ortho-Methoxybenzoic acid | C₈H₈O₃ | Starting material google.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO3S |

|---|---|

Molecular Weight |

219.65 g/mol |

IUPAC Name |

N-benzoylsulfamoyl chloride |

InChI |

InChI=1S/C7H6ClNO3S/c8-13(11,12)9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) |

InChI Key |

ZVCZLEUNRRXCAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzoylsulfamoyl Chloride and Its Derivatives

Direct Synthesis of Benzoylsulfamoyl Chloride

The direct synthesis of this compound involves the formation of an acid chloride from a corresponding carboxylic acid, a fundamental transformation in organic synthesis. The efficiency of this process is highly dependent on the choice of halogenating agent and the nature of the starting materials.

Optimization of Halogenation Reagents and Reaction Parameters

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a variety of halogenating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. For instance, the synthesis of 4-methoxybenzoyl chloride is achieved by reacting 4-methoxybenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Similarly, oxalyl chloride, in the presence of DMF in a solvent like dichloromethane, is another powerful reagent for preparing aryl acid chlorides from their corresponding aryl acids. chemicalbook.comorgsyn.org

The choice of reagent can significantly impact reaction conditions and outcomes. For example, the reaction of benzoic acid with phosphorus pentachloride (PCl₅) is highly exothermic and proceeds rapidly to yield benzoyl chloride. nih.gov Optimization of these reactions involves controlling temperature, reaction time, and the stoichiometry of the reagents to maximize yield and minimize impurities. In many procedures, the reaction mixture is stirred for a set period, often around one hour at room temperature, followed by concentration under reduced pressure to isolate the acid chloride product quantitatively. chemicalbook.com

Table 1: Common Halogenation Reagents for Benzoyl Chloride Synthesis

| Halogenation Reagent | Precursor | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) | Benzoic Acid | Reflux | nih.gov |

| Phosphorus pentachloride (PCl₅) | Benzoic Acid | Exothermic, spontaneous | nih.gov |

| Oxalyl chloride | Aryl Acid | Dichloromethane, DMF (cat.), RT | chemicalbook.com |

Role of Substrate Precursors in this compound Formation

The structure and purity of the final this compound product are intrinsically linked to the substrate precursors. The fundamental precursors are a benzoyl moiety and a sulfamoyl moiety, which are typically combined and then chlorinated. The synthesis of sulfonyl chlorides, a key related structure, often starts from anilines or sulfonic acids. researchgate.net For instance, aryl sulfonyl chlorides can be prepared from diazonium salts (derived from anilines) in the presence of sulfur dioxide and copper salts. researchgate.net

In the context of substituted benzoylsulfamoyl chlorides, the specific precursors define the final structure. The reaction to form 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, for example, utilizes ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid as the key starting materials. google.comgoogle.com These precursors are reacted together in the presence of a chlorinating agent like thionyl chloride, which converts the carboxylic acid groups into acid chlorides, facilitating the subsequent formation of the amide linkage and the final benzoyl chloride. google.com The selection of these precursors is a strategic decision based on the desired final molecular architecture.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues, such as those used in the preparation of active pharmaceutical ingredients, requires precise control over multi-step reactions. The formation of 4-[[(aroyl)amino]sulphonyl]benzoyl chlorides is a key example of such a synthesis.

Preparation of 4-[[(Aroyl)amino]sulphonyl]benzoyl Chlorides

The preparation of compounds like 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride is a well-documented process, often serving as a precursor for more complex molecules. google.comgoogle.com This synthesis involves the reaction of an aroyl precursor with a sulphamoylbenzoic acid derivative.

A common industrial synthesis involves reacting ortho-methoxybenzoic acid with 4-sulphamoylbenzoic acid. google.comgoogle.com In a typical procedure, these two precursors are charged into a reactor with a suitable solvent. A halogenating agent, specifically thionyl chloride, is then added, often at an elevated temperature between 80-90°C. google.com The thionyl chloride serves to convert both carboxylic acids into their respective acid chlorides. These intermediates then react in situ to form the desired amide bond, ultimately yielding 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride. google.com The process is carefully controlled, with specific equivalent ratios of reactants to ensure complete conversion and high product purity. google.com

Table 2: Reaction Parameters for Synthesis of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride

| Reactant | Molar Equivalents |

| 4-Sulphamoylbenzoic acid | 1.0 |

| Ortho-methoxybenzoic acid | 1.02 |

| Thionyl chloride | 2.5 |

Data sourced from patent literature detailing the synthesis process. google.com

The choice of solvent is a critical parameter that significantly influences the yield and purity of 4-[[(aroyl)amino]sulphonyl]benzoyl chlorides. google.com In industrial applications, even minor improvements in yield are economically significant. google.com

Initial syntheses utilized nonpolar organic solvents such as chlorobenzene and toluene. google.com However, the use of these solvents was found to be associated with the formation of unwanted dimer by-products. google.comgoogle.com This dimer formation leads to incomplete conversion of the starting materials, complicates the filtration of the product, and ultimately reduces both the yield and purity of the final compound. google.comgoogle.com

Subsequent process optimization revealed that the use of aprotic polar solvents, such as isopropyl acetate, can significantly mitigate these issues. google.com Research comparing different solvent systems demonstrated that dimer formation is higher in toluene and chlorobenzene than in aprotic polar solvents. google.com The use of isopropyl acetate allows for a clearer reaction solution and avoids many of the problems associated with dimer formation, leading to a more robust and efficient industrial process. google.com The reaction protocol often involves distilling off excess thionyl chloride and a portion of the solvent to concentrate the reaction mixture, which accelerates the conversion to the final product. google.comgoogle.com

Table 3: Effect of Solvent Choice on Synthesis Outcome

| Solvent Type | Observed Issues | Advantages | Reference |

| Nonpolar (e.g., Chlorobenzene, Toluene) | Higher formation of unwanted dimers, filtration problems, reduced yield and purity. | - | google.com |

| Aprotic Polar (e.g., Isopropyl Acetate) | - | Avoids dimer formation, improves yield and purity, better process robustness. | google.com |

Chemoselective Synthesis of m-(Chlorosulfonyl)benzoyl Chloride and Related Structures

The synthesis of molecules containing more than one reactive site requires precise control to achieve the desired product. The preparation of m-(chlorosulfonyl)benzoyl chloride is a key example where chemoselectivity is paramount.

A documented method for the preparation of 3-chlorosulfonylbenzoyl chloride involves the reaction of sodium 3-sulfobenzoate with thionyl chloride. In a typical procedure, sodium 3-sulfobenzoate is treated with thionyl chloride in the presence of N,N-dimethylformamide and toluene. The reaction mixture is heated, and after completion, the product is isolated by cooling the mixture, adding water, and performing a liquid-liquid extraction. The solvent is then removed from the organic layer to yield 3-chlorosulfonylbenzoyl chloride google.com.

Table 1: Synthesis of 3-Chlorosulfonylbenzoyl Chloride

| Reactants | Reagents | Solvent | Temperature | Product |

|---|

Control of Reactivity Between Sulfonyl and Aroyl Chloride Functionalities

The synthetic utility of compounds like m-(chlorosulfonyl)benzoyl chloride lies in the differential reactivity of the sulfonyl chloride and aroyl chloride groups. This difference allows for selective reactions with various nucleophiles.

In general, aroyl chlorides are more reactive electrophiles than aryl sulfonyl chlorides. This can be attributed to factors such as orbital overlap. When subjected to nucleophilic attack, for instance by an alcohol, an acyl chloride will typically react more readily than a sulfonyl chloride under similar conditions reddit.com. The sulfonyl group's strong electron-withdrawing nature does make the chlorine a good leaving group, rendering sulfonyl chlorides as reactive electrophiles for forming sulfonic esters and sulfonamides fiveable.me. However, the direct comparison of reaction rates indicates a higher reactivity for the aroyl chloride moiety reddit.com. This chemoselectivity is crucial in synthetic strategies, enabling the sequential functionalization of the two chloride groups. For instance, a less reactive nucleophile might selectively react with the aroyl chloride, leaving the sulfonyl chloride intact for a subsequent transformation with a more potent nucleophile.

Formation of Benzoylsulfamoyl-Containing Precursors for Further Elaboration

The benzoylsulfamoyl group is a key structural motif in various compounds of interest. The synthesis of precursors containing this group allows for their incorporation into larger, more complex molecules.

Synthesis of [2-(Benzoylsulfamoyl)ethyl]pyridinium Chloride

Formation of the Benzoylsulfonamide: This would entail the reaction of a suitable benzoylsulfamoylating agent with a 2-aminoethylpyridine derivative. For example, reacting this compound with 2-(aminoethyl)pyridine under basic conditions would likely yield N-(2-pyridylethyl)benzoylsulfonamide.

Quaternization of the Pyridine Nitrogen: The resulting N-(2-pyridylethyl)benzoylsulfonamide could then be treated with a suitable alkylating agent, such as an alkyl chloride, to form the desired pyridinium (B92312) salt. A universal method for the preparation of N-alkyl pyridinium salts involves refluxing pyridine with a haloalkane in a solvent like ethanol nih.gov. A similar principle could be applied here, potentially using an acid to provide the chloride counter-ion if not already present from the alkylating agent.

This proposed pathway leverages the known reactivity of sulfonyl chlorides with amines to form sulfonamides and the general methods for the alkylation of pyridines to form pyridinium salts.

Methods for Benzoylated Sulfamoyl Carboxylic Acid Synthesis

A facile and efficient method for the synthesis of benzoylated sulfamoyl carboxylic acids has been reported, utilizing a Schotten-Baumann reaction mechanism. This reaction involves the benzoylation of sulfamoyl carboxylic acids using benzoyl chloride in the presence of a base medcraveonline.com.

In a typical procedure, the sulfamoyl carboxylic acid is dissolved in an aqueous solution of sodium hydroxide (B78521). Benzoyl chloride is then added portion-wise to the stirred solution, which is cooled to maintain a low temperature. After the addition is complete, the reaction is stirred for a period to ensure completion. The solution is then acidified, typically with hydrochloric acid, to a pH of 2, which induces the crystallization of the benzoylated sulfamoyl carboxylic acid. The product is then collected by filtration and can be further purified by recrystallization medcraveonline.com.

This methodology has been shown to produce the desired products in good to excellent yields, ranging from 60% to 99% medcraveonline.comresearchgate.net. The successful synthesis and structure of the products have been confirmed by various analytical techniques, including FTIR, 1H-NMR, and 13C-NMR spectroscopy medcraveonline.com.

Table 2: Synthesis of Benzoylated Sulfamoyl Carboxylic Acids

| Starting Material | Reagent | Base | Key Reaction Condition | Product | Yield Range |

|---|

Mechanistic Elucidation of Reactions Involving Benzoylsulfamoyl Chloride

Reaction Mechanisms for the Formation of Benzoylsulfamoyl Chloride

The synthesis of this compound involves the formation of two key functional groups: an acyl chloride and a sulfonyl chloride. The mechanisms governing the generation of these moieties are rooted in the principles of nucleophilic substitution at carbonyl carbon and sulfonyl sulfur centers, respectively.

The formation of the sulfonyl chloride group from a corresponding sulfonic acid or its salt typically proceeds through a bimolecular nucleophilic substitution pathway (SN2-type) at the sulfur atom. nih.gov This process is characterized by the attack of a nucleophile, such as a chloride ion from a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), on the electrophilic sulfur center. fiveable.me The reactivity of the sulfonyl group is enhanced by its electron-withdrawing nature, which makes the eventual chlorine atom a good leaving group. fiveable.me

For most arenesulfonyl chlorides, the mechanism is generally considered to be a concerted SN2 process. nih.govmdpi.com However, an alternative addition-elimination pathway, involving a transient pentacoordinate sulfur intermediate, can also be considered. In this pathway, the nucleophile adds to the sulfur atom, forming a trigonal bipyramidal intermediate, which then eliminates the leaving group to yield the final product. The specific pathway that dominates can be influenced by the structure of the substrate and the reaction conditions. mdpi.com

The generation of the benzoyl chloride moiety from benzoic acid follows a similar pattern of nucleophilic substitution, in this case, at a carbonyl carbon. Reagents like thionyl chloride or oxalyl chloride are commonly used. The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by a nucleophilic attack by a chloride ion. This proceeds via a tetrahedral intermediate, which then collapses to form the acyl chloride.

In the context of this compound, the synthesis would logically involve the chlorination of a precursor molecule containing both a carboxylic acid and a sulfonic acid (or sulfonate) group. The specific sequence and choice of chlorinating agent would be crucial to ensure the selective and efficient formation of both the acyl and sulfonyl chloride functionalities.

The solvent plays a critical role in the synthesis of sulfonyl chlorides, influencing both the reaction rate and the stability of any intermediates or transition states. The effect of the solvent on solvolysis reactions of sulfonyl chlorides is often analyzed using the extended Grunwald-Winstein equation. nih.govnih.govresearchgate.net This equation correlates the specific rate of solvolysis with the solvent's ionizing power (YCl) and its nucleophilicity (NT). nih.govresearchgate.net

For reactions proceeding via a bimolecular (SN2) mechanism, the rate is sensitive to both the solvent's nucleophilicity and its ionizing power. nih.gov Highly nucleophilic solvents can participate in the reaction, stabilizing the transition state and accelerating the rate. Polar, ionizing solvents can stabilize the charge separation that develops in the transition state of both SN1 and SN2 reactions.

Conversely, for a unimolecular (SN1) mechanism, which would involve the formation of a sulfonyl cation intermediate, the reaction rate is primarily dependent on the solvent's ionizing power and largely insensitive to its nucleophilicity. mdpi.com However, for most arenesulfonyl chlorides, the mechanism is bimolecular. mdpi.com The choice of solvent can therefore be used to favor one mechanism over another. For instance, aprotic solvents may be used to suspend reagents, while polar aprotic solvents like acetonitrile (B52724) or dimethylformamide can facilitate the reaction by stabilizing charged intermediates. google.comresearchgate.net

The table below summarizes the general influence of solvent properties on the nucleophilic substitution mechanisms at a sulfonyl sulfur center.

| Solvent Property | Effect on SN2 Mechanism | Effect on SN1 Mechanism | Rationale |

| Polarity / Ionizing Power | Moderate rate increase | Significant rate increase | Stabilizes the charge-separated transition state (SN2) or the carbocation and leaving group intermediates (SN1). |

| Nucleophilicity | Significant rate increase | Negligible effect | The solvent acts as a nucleophile in the rate-determining step of the SN2 mechanism, directly participating in bond formation. |

| Protic Nature | Can decrease rate | Can increase rate | Protic solvents can solvate the nucleophile (e.g., Cl⁻), reducing its reactivity in an SN2 reaction. They can also solvate the leaving group, stabilizing it and favoring an SN1 pathway. |

Catalytic Transformations Utilizing this compound Derivatives

Derivatives of this compound can serve as substrates in various catalytic transformations. One notable area is in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. researchgate.net

The Heck reaction, a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene, provides a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org A derivative such as [2-(Benzoylsulfamoyl)ethyl]pyridinium chloride could potentially be utilized in Heck-type vinylation reactions. In this context, the pyridinium (B92312) salt would likely be transformed or used in a way that generates a reactive species suitable for the palladium catalytic cycle. The reaction involves the coupling of this substrate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations. wikipedia.orglibretexts.org It generally proceeds through the following key steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl or vinyl halide (or a related substrate) undergoes oxidative addition to the Pd(0) species, forming a square planar Pd(II) complex. libretexts.orgyoutube.com This step involves the insertion of the palladium atom into the carbon-halide bond.

Olefin Coordination and Insertion : The alkene substrate then coordinates to the Pd(II) complex. wikipedia.org This is followed by a migratory insertion step, where the alkene inserts into the palladium-carbon bond. This forms a new, larger organopalladium intermediate and creates a new carbon-carbon single bond. wikipedia.orglibretexts.org

β-Hydride Elimination : For the reaction to proceed, the organopalladium intermediate must have a hydrogen atom on a carbon adjacent (beta) to the palladium atom. A β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, and the substituted alkene product is released from the metal center. wikipedia.orgyoutube.com This step typically proceeds with syn-elimination and determines the regioselectivity of the reaction.

Reductive Elimination and Catalyst Regeneration : The cycle concludes with the reductive elimination of H-X (where X is the original halide) from the palladium hydride complex, a process facilitated by a base. wikipedia.org This step regenerates the active Pd(0) catalyst, allowing it to enter another catalytic cycle.

The efficiency and outcome of the Heck reaction are highly dependent on the catalyst system, including the amount of palladium used (catalyst loading) and the nature of the ligands coordinated to the metal center. enscm.fr

Catalyst Loading : The amount of palladium catalyst directly influences the reaction rate. While higher catalyst loading can lead to faster reactions, a key goal in modern catalysis is to achieve high turnover numbers (TONs) and turnover frequencies (TOFs), which correspond to high product yield with minimal catalyst loading. enscm.fr Using low loadings of palladium (often in the ppm range) is economically and environmentally desirable. organic-chemistry.org

Ligand Design : Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. researchgate.netrsc.org The electronic and steric properties of ligands are critical. enscm.fr

Electronic Effects : Electron-donating ligands can increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.

Steric Effects : Bulky ligands can promote the reductive elimination step and can also be used to control selectivity. Monodentate, bulky phosphine (B1218219) ligands are often highly effective. researchgate.net Bidentate phosphine ligands are also widely used, and their "bite angle" (the P-Pd-P angle) can significantly impact the catalyst's stability and activity. rsc.org

Different classes of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands, have been developed to optimize Heck reactions for various substrates and conditions. researchgate.netresearchgate.net The choice of ligand can affect catalyst stability at the high temperatures often required for Heck reactions and can prevent the formation of inactive palladium black. mdpi.com

The table below summarizes the impact of different ligand types on the efficacy of the Heck reaction.

| Ligand Type | Key Characteristics | Impact on Reaction Efficacy | Examples |

| Monodentate Phosphines | Often bulky and electron-rich. | Can promote high turnover numbers by facilitating reductive elimination and stabilizing the active catalytic species. | Triphenylphosphine, Tri-tert-butylphosphine |

| Bidentate Phosphines (Chelating) | Form a chelate ring with the metal; characterized by a "bite angle". | Can enhance catalyst stability and influence selectivity. The bite angle affects the ease of oxidative addition and reductive elimination. | BINAP, Xantphos, dppf |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors; form very stable bonds with palladium. | Create highly stable and active catalysts, often allowing for lower catalyst loadings and reactions with less reactive substrates (e.g., aryl chlorides). | IMes, SIMes |

| Nitrogen/Oxygen-Based Ligands | Often bidentate or terdentate; generally less expensive than phosphines. | Can form highly active and stable phosphine-free catalysts, sometimes allowing reactions in greener solvents like water. organic-chemistry.org | Pyridine, Phenanthroline, Amido/pyridyl carboxylates organic-chemistry.orgresearchgate.net |

Chemo- and Regioselectivity in Multi-Functionalized this compound Reactions

This compound possesses two electrophilic sites: the carbonyl carbon of the benzoyl group and the sulfur atom of the sulfamoyl chloride group. This duality presents a challenge and an opportunity in synthesis, as the chemo- and regioselectivity of its reactions with nucleophiles containing multiple reactive sites must be carefully controlled. The inherent difference in reactivity between the aroyl chloride and the sulfonyl chloride moieties is the primary factor governing this selectivity.

Research has shown that the benzoyl chloride moiety is generally more reactive towards nucleophiles than the sulfamoyl chloride. This heightened reactivity is attributed to the greater electrophilicity of the carbonyl carbon compared to the sulfur atom. One study on the chemoselective synthesis of m-sulfamoylbenzamide analogues exploited this reactivity difference. nih.gov The aroyl chloride's enhanced reactivity allows for selective acylation at the more nucleophilic site of a multi-functionalized substrate under controlled conditions.

Several factors influence the chemo- and regioselectivity of these reactions:

Nucleophilicity of the Substrate: In substrates containing multiple nucleophilic groups, such as amino alcohols or aminophenols, the more nucleophilic group will preferentially attack the more reactive electrophilic center of the this compound. For instance, an amino group, being generally more nucleophilic than a hydroxyl group, will react selectively with the benzoyl chloride.

Steric Hindrance: The steric environment around the nucleophilic centers of the substrate and the electrophilic centers of the this compound can significantly impact the reaction's outcome. Sterically hindered nucleophiles may exhibit altered selectivity, potentially favoring reaction at the less hindered electrophilic site.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can be modulated to fine-tune the selectivity. For example, lower temperatures often favor the more kinetically controlled product, which typically results from the reaction at the most reactive site.

The following table summarizes the expected selectivity in reactions of this compound with various multi-functionalized nucleophiles based on the principles of differential reactivity.

| Multi-Functionalized Nucleophile | Primary Nucleophilic Site | Expected Major Product |

| Amino alcohol | Amino group | N-Benzoyl-sulfamoyl amide |

| Aminophenol | Amino group | N-Benzoyl-sulfamoyl amide |

| Diamine | More basic/less hindered amino group | Mono-N-Benzoyl-sulfamoyl diamide |

Examination of Schotten-Baumann Type Mechanisms in Benzoylsulfamoyl Compound Derivatization

The Schotten-Baumann reaction is a widely employed method for the acylation of amines and alcohols using acyl chlorides in the presence of a base, typically in a biphasic aqueous-organic system. byjus.comchemistnotes.com This methodology is directly applicable to the derivatization of compounds using this compound, particularly for the formation of amides and esters from the benzoyl chloride moiety. The synthesis of benzoylated sulfamoyl carboxylic acids has been successfully achieved using benzoyl chloride under conditions that align with the Schotten-Baumann mechanism. medcraveonline.com

The mechanism of the Schotten-Baumann reaction involving this compound and a nucleophile (e.g., a primary amine) can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride group, leading to the formation of a tetrahedral intermediate. chemistnotes.com

Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: The base present in the reaction medium (e.g., hydroxide (B78521) ion) deprotonates the positively charged nitrogen atom, yielding the final N-acylated product and neutralizing the generated hydrochloric acid. byjus.com

The role of the base is crucial in driving the reaction to completion by neutralizing the HCl byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. byjus.com

Several factors can influence the efficiency and outcome of Schotten-Baumann reactions with benzoylsulfamoyl compounds:

Base Strength and Concentration: The choice and concentration of the base can affect the reaction rate and potentially influence side reactions. A sufficiently strong base is required to effectively neutralize the generated acid.

Solvent System: The use of a two-phase system (e.g., dichloromethane/water) is common, allowing for the separation of the organic product from the aqueous base and inorganic salts.

Temperature: These reactions are often carried out at or below room temperature to control the exothermic nature of the acylation and minimize potential side reactions.

The following table summarizes key aspects of the Schotten-Baumann type derivatization of benzoylsulfamoyl compounds.

| Parameter | Role/Effect | Typical Conditions |

| Base | Neutralizes HCl, drives equilibrium | Aqueous NaOH or KOH |

| Solvent | Biphasic system for product separation | Dichloromethane/Water |

| Temperature | Controls reaction rate and side reactions | 0°C to room temperature |

| Nucleophile | Determines the final product (amide or ester) | Primary/secondary amines, alcohols |

Applications of Benzoylsulfamoyl Chloride in Advanced Organic Synthesis

Construction of N-Benzoyl-2-arylethenesulfonamide Scaffolds

The synthesis of N-Benzoyl-2-arylethenesulfonamides represents a sophisticated application of organic synthesis principles, though it typically involves a multi-step approach rather than a direct reaction with a single reagent. The construction of this scaffold relies on the formation of a vinyl sulfonamide followed by functionalization. A common and effective method for creating the core 2-arylethenesulfonamide structure is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org

In a plausible synthetic pathway, vinylsulfonamide can be coupled with various aryl halides. Following the successful formation of the N-H arylethenesulfonamide, the final step involves the N-benzoylation of the sulfonamide nitrogen. This is typically achieved by reacting the sulfonamide with benzoyl chloride in the presence of a base to yield the target N-Benzoyl-2-arylethenesulfonamide. This two-stage process allows for modularity, where different aryl groups and substituted benzoyl groups can be introduced.

The versatility of the Heck reaction is crucial for this synthetic application, as it accommodates a wide range of coupling partners. organic-chemistry.org The palladium-catalyzed coupling is compatible with numerous aryl and heteroaryl halides, enabling the synthesis of a diverse library of N-Benzoyl-2-arylethenesulfonamides. The reaction's tolerance for various functional groups on the aromatic ring allows for the introduction of electron-donating or electron-withdrawing substituents, which can be used to fine-tune the electronic properties of the final molecule. Research into Heck vinylations of sulfur-containing alkenes demonstrates successful coupling with a variety of substituted aryl bromides. organic-chemistry.org

The table below illustrates the scope of the Heck reaction with various aryl bromides coupled with a vinyl sulfone, demonstrating the feasibility of creating diverse 2-arylethenesulfonamide precursors.

| Aryl Bromide Partner | Yield of Arylated Vinyl Product (%) |

|---|---|

| 4-tert-Butylbromobenzene | 95 |

| 4-Bromotoluene | 96 |

| Bromobenzene | 94 |

| 4-Bromoanisole | 98 |

| 4-Bromobenzonitrile | 99 |

| 1-Bromo-4-(trifluoromethyl)benzene | 99 |

| 2-Bromotoluene | 93 |

Data adapted from studies on Heck vinylations of methyl vinyl sulfone with aryl bromides. organic-chemistry.org

A significant advantage of established synthetic routes for producing unsaturated sulfonamides is the high degree of stereocontrol. Both the Horner-Wadsworth-Emmons and the Heck reaction pathways predominantly yield the trans (E)-isomer of the resulting alkene. organic-chemistry.orgorganic-chemistry.org

In the Horner reaction, the formation of a thermodynamically stable, sterically unhindered transition state leads to the exclusive production of the trans vinyl sulfonamide. organic-chemistry.org Similarly, the Heck reaction is renowned for its outstanding trans selectivity, which arises from the syn-addition of the palladium-aryl complex across the double bond, followed by a syn-elimination of the palladium hydride. wikipedia.orgorganic-chemistry.org This inherent stereoselectivity ensures that the resulting 2-arylethenesulfonamide precursors are formed as a single, well-defined stereoisomer, which is critical for applications in medicinal chemistry and materials science where specific geometric arrangements are required.

Synthetic Pathways to Biologically Relevant Molecules Featuring the Benzoylsulfamoyl Moiety

The benzoylsulfamoyl group is a key structural feature in a variety of biologically active compounds. The reagent m-(chlorosulfonyl)benzoyl chloride, a structural isomer of benzoylsulfamoyl chloride, is particularly valuable due to the differential reactivity of its aroyl chloride and sulfonyl chloride groups, enabling chemoselective syntheses. beilstein-journals.orgnih.gov

A one-pot synthetic strategy for producing m-sulfamoylbenzamide analogues leverages the higher reactivity of the aroyl chloride over the sulfonyl chloride. nih.gov By reacting m-(chlorosulfonyl)benzoyl chloride with a primary or secondary amine, the amide bond is formed selectively, leaving the sulfonyl chloride group intact for a subsequent reaction with a different amine. This chemoselectivity has been exploited to develop an automated continuous-flow synthesis process, which improves selectivity at higher temperatures without the need for catalysts. beilstein-journals.orgnih.gov This method allows for the rapid generation of compound libraries for drug discovery, with reported yields ranging from 65% to 99%. beilstein-journals.org

The table below presents a selection of sulfamoylbenzamide analogues synthesized using a continuous-flow method, highlighting the diversity of amines that can be incorporated.

| Amine for Acylation (F2) | Amine for Sulfonylation (F3) | Yield (%) |

|---|---|---|

| Aniline | Azepane | 99 |

| 4-Fluoroaniline | Azepane | 99 |

| 4-Chloroaniline | Azepane | 99 |

| Benzylamine | Azepane | 99 |

| Aniline | Piperidine (B6355638) | 99 |

| Aniline | Pyrrolidine | 99 |

| Aniline | Morpholine | 98 |

| 4-Fluoroaniline | Morpholine | 85 |

Data derived from the automated continuous-flow synthesis of m-sulfamoylbenzamide analogues. beilstein-journals.org

The benzoylsulfamoyl moiety has been integrated into piperidine-based structures to create potent enzyme inhibitors. A notable example is the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which have been investigated as human carbonic anhydrase (hCA) inhibitors. nih.gov The synthetic pathway begins with the coupling of sulfanilamide (B372717) with ethyl piperidine-4-carboxylate. The resulting ester is then hydrolyzed to form the carboxylic acid intermediate, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid. This key intermediate is subsequently coupled with a variety of substituted benzylamines or piperazines to generate a library of amide derivatives. nih.gov This synthetic strategy successfully incorporates the complete benzoylsulfamoyl piperidine scaffold into molecules designed for specific biological targets.

Benzoyl chloride and its derivatives are fundamental intermediates in the agrochemical industry, used in the production of herbicides and insecticides. multichemexports.comvynova-group.com A key example is the synthesis of Cyprosulfamide, a commercial herbicide safener that protects crops from herbicide damage. researchgate.netcore.ac.uk The synthesis of Cyprosulfamide relies on a precursor that is structurally analogous to this compound: 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride. google.com

This crucial intermediate is prepared by reacting ortho-methoxybenzoic acid with 4-sulphamoylbenzoic acid in the presence of a chlorinating agent like thionyl chloride. google.com The resulting 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride can then be reacted with cyclopropylamine (B47189) to furnish the final Cyprosulfamide product. This industrial process highlights the importance of the N-acylsulfamoylbenzoyl chloride framework as a direct and essential precursor to complex, high-value agrochemicals. google.com

Strategies for Derivatization and Functionalization of Complex Substrates using Benzoylating Agents

The derivatization and functionalization of complex molecules are pivotal in medicinal chemistry and materials science for modulating the properties of parent compounds. Benzoylating agents, particularly those with multiple reactive sites, offer a versatile platform for the selective modification of intricate substrates. A key example is m-(chlorosulfonyl)benzoyl chloride, a bifunctional reagent that allows for chemoselective reactions due to the differential reactivity of its aroyl chloride and sulfonyl chloride moieties.

The primary strategy for employing m-(chlorosulfonyl)benzoyl chloride in the derivatization of complex substrates hinges on the higher reactivity of the aroyl chloride group compared to the sulfonyl chloride. beilstein-journals.orgbeilstein-journals.orgnih.gov This reactivity difference enables a sequential and controlled functionalization process. The aroyl chloride readily reacts with nucleophiles, such as primary and secondary amines, under milder conditions, leaving the sulfonyl chloride group intact for subsequent transformations. This chemoselectivity is instrumental in synthesizing diverse analogs from a single starting material.

Research has demonstrated the successful application of this strategy in both batch and continuous-flow synthesis, with the latter often providing enhanced selectivity and yields. beilstein-journals.orgnih.gov The reaction conditions can be fine-tuned to control the outcome. For instance, the initial benzoylation is typically carried out at a lower temperature to ensure exclusive reaction at the aroyl chloride site. Subsequently, raising the temperature or introducing a second, different nucleophile facilitates the reaction at the less reactive sulfonyl chloride position, leading to the formation of multifunctionalized molecules. nih.gov

The choice of solvent and base is also critical in optimizing these derivatization strategies. Solvents like acetonitrile (B52724) are often employed, and a base such as triethylamine (B128534) is used to neutralize the hydrogen chloride byproduct. nih.gov The nucleophilicity of the substrate plays a significant role; for example, secondary amines, being more nucleophilic than primary amines, may require more carefully controlled conditions to maintain high chemoselectivity. nih.gov

The following data tables, derived from a study on the chemoselective synthesis of m-sulfamoylbenzamide analogues, illustrate the practical application of these strategies. nih.gov

Table 1: Optimization of Reaction Conditions for the Continuous-Flow Synthesis of a Model m-Sulfamoylbenzamide

This table details the screening of reaction parameters to optimize the chemoselective synthesis of a specific m-sulfamoylbenzamide derivative in a continuous-flow setup. The goal was to maximize the yield of the desired product while minimizing the formation of byproducts resulting from the reaction at the sulfonyl chloride group in the first step.

| Entry | Amine 1 (F2) | Amine 2 (F3) | Flow Rate F2 (µL/min) | Flow Rate F3 (µL/min) | Temp Reactor 1 (°C) | Temp Reactor 2 (°C) | Yield (%) | Chemoselectivity (%) |

| 1 | Aniline | Azepane | 125 | 250 | 20 | 20 | 79 | 99 |

| 2 | Aniline | Azepane | 125 | 250 | 20 | 40 | 99 | 99 |

| 3 | Aniline | Azepane | 125 | 250 | 20 | 60 | 99 | 99 |

| 4 | Aniline | Azepane | 125 | 250 | 40 | 40 | 99 | 95 |

| 5 | Aniline | Azepane | 62.5 | 125 | 20 | 40 | 99 | 99 |

| 6 | Aniline | Azepane | 250 | 500 | 20 | 40 | 95 | 99 |

Table 2: Synthesis and Chemoselectivity of Various m-Sulfamoylbenzamide Analogues

This table presents the results from the synthesis of a library of m-sulfamoylbenzamide analogues using the optimized continuous-flow conditions. It showcases the versatility of the method with a range of primary and secondary amines, highlighting the yields and chemoselectivity achieved for each derivative.

| Product | Amine 1 | Amine 2 | Yield (%) | Chemoselectivity (%) |

| 3ab | Aniline | Azepane | 99 | 99 |

| 3bb | Azepane | Azepane | 99 | 99 |

| 3cb | 3-Fluoroaniline | Azepane | 65 | 50 |

| 3db | Cyclohexylamine | Azepane | 99 | 99 |

| 3eb | Pyrrolidine | Azepane | 99 | 99 |

| 3fb | Piperidine | Azepane | 99 | 99 |

| 3gb | Morpholine | Azepane | 99 | 99 |

| 3ac | Aniline | 3-Fluoroaniline | 99 | 99 |

| 3ad | Aniline | Cyclohexylamine | 99 | 99 |

| 3ae | Aniline | Pyrrolidine | 99 | 99 |

| 3af | Aniline | Piperidine | 99 | 99 |

| 3ag | Aniline | Morpholine | 99 | 99 |

| 3ca | 3-Fluoroaniline | Aniline | 70 | 70 |

| 3da | Cyclohexylamine | Aniline | 99 | 99 |

| 3ea | Pyrrolidine | Aniline | 99 | 99 |

Spectroscopic Characterization and Structural Analysis of Benzoylsulfamoyl Architectures

Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise electronic environment of each hydrogen and carbon atom can be mapped, revealing the molecular skeleton. For benzoylsulfamoyl derivatives, NMR studies confirm the presence of the distinct benzoyl and sulfamoyl moieties.

In the ¹H NMR spectrum of benzoylsulfamoyl structures, the aromatic protons of the two benzene (B151609) rings typically appear as complex multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution on either ring. The N-H proton of the sulfonamide linkage, if present, typically gives rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the benzoyl group is a key diagnostic signal, appearing significantly downfield, often in the range of 165-175 ppm. The aromatic carbons resonate between 120 and 140 ppm, with the carbons directly attached to the sulfonyl and carbonyl groups (ipso-carbons) showing distinct chemical shifts. The complete assignment of these signals is often achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations through bonds. nih.govresearchgate.netscielo.org.mxugm.ac.id

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzoylsulfamoyl Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| Amide (N-H) | Variable (often broad) | |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 120 - 140 |

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In benzoylsulfamoyl architectures, IR analysis provides clear evidence for the key structural components.

The analysis of N-Benzoylbenzenesulfonamide reveals several characteristic absorption bands. nih.govresearchgate.net The N-H stretching vibration appears around 3280 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) group of the benzoyl moiety is observed at approximately 1697 cm⁻¹. The sulfonyl (SO₂) group gives rise to two distinct and intense stretching bands: an asymmetric stretch typically near 1335 cm⁻¹ and a symmetric stretch around 1176 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching is also observed at higher wavenumbers, typically above 3000 cm⁻¹. nih.govresearchgate.net These distinctive peaks provide a reliable spectroscopic fingerprint for the benzoylsulfamoyl framework.

Table 2: Characteristic IR Absorption Frequencies for N-Benzoylbenzenesulfonamide

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3280.1 |

| Aromatic (C-H) | Stretching | 3061.1 |

| Carbonyl (C=O) | Stretching | 1696.7 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1335.1 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1176.3 |

Data sourced from a study on N-Benzoylbenzenesulfonamide. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

For a compound like benzoylsulfamoyl chloride (C₁₃H₁₀ClNO₃S, Molecular Weight: 300.75 g/mol ) or its analogue N-Benzoylbenzenesulfonamide (C₁₃H₁₁NO₃S, Molecular Weight: 261.29 g/mol ), mass spectrometry would confirm the molecular ion peak. Under techniques like electrospray ionization (ESI) or electron impact (EI), the molecule undergoes characteristic fragmentation.

Studies on aromatic sulfonamides have shown that a common and diagnostically significant fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da from the molecular ion. nih.govaaqr.org Another expected fragmentation involves the cleavage of the C-N bond to generate the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. Other fragments may arise from the loss of the chlorine atom (for the chloride derivative) or cleavage of the benzene rings. The precise fragmentation pattern helps to confirm the connectivity of the benzoyl and sulfamoyl groups. researchgate.netnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of a Benzoylsulfamoyl Structure

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| Benzoyl cation | [C₇H₅O]⁺ | 105 | Cleavage of the C(O)-N bond |

| [M - SO₂]⁺ | [C₁₃H₁₁NO]⁺ | 197* | Loss of neutral SO₂ |

| Benzenesulfonyl cation | [C₆H₅SO₂]⁺ | 141 | Cleavage of the N-S bond |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from benzoyl cation |

\m/z calculated for N-Benzoylbenzenesulfonamide parent molecule.*

Crystallographic Analysis of Benzoylsulfamoyl Derivatives for Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic analysis performed on N-Benzoylbenzenesulfonamide shows significant details about the molecule's conformation. nih.govresearchgate.net The molecule is notably twisted, with a dihedral angle of 80.3° between the two benzene rings. nih.gov There is also a significant twist at the central nitrogen atom, with the dihedral angle between the sulfonyl benzene ring and the —SO₂—NH—C=O— segment being 86.5°. nih.gov In the crystal lattice, molecules of N-Benzoylbenzenesulfonamide form inversion-related dimers, which are stabilized by pairs of intermolecular N—H···O hydrogen bonds between the amide proton and an oxygen atom of the sulfonyl group of an adjacent molecule. nih.govresearchgate.net This type of detailed structural insight is crucial for understanding the molecular shape and packing forces that govern the properties of benzoylsulfamoyl derivatives. Similar crystallographic studies have been essential in confirming the structures of other complex sulfamoyl derivatives. nih.govmdpi.com

Table 4: Crystal Data for N-Benzoylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₃S |

| Molecular Weight | 261.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8396 |

| b (Å) | 10.178 |

| c (Å) | 10.405 |

| α (°) | 90.187 |

| β (°) | 99.074 |

| γ (°) | 99.617 |

| Volume (ų) | 601.83 |

Data sourced from Gowda et al. nih.govresearchgate.net

Theoretical and Computational Studies on Benzoylsulfamoyl Chloride Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of benzoylsulfamoyl chloride. naturalspublishing.com These studies provide a foundational understanding of the molecule's geometry, stability, and intrinsic reactivity.

Detailed investigations typically involve geometry optimization to find the lowest energy conformation of the molecule. researchgate.net For sulfonyl chlorides, computational methods have been used to determine key structural parameters. researchgate.net The electronic properties are further explored through analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical, as they help in predicting the molecule's reactivity; for instance, a lower HOMO-LUMO energy gap often correlates with higher chemical reactivity. acs.org

Natural Bond Orbital (NBO) analysis is another common technique used to probe the electronic structure. It provides information about charge distribution on different atoms, bond orders, and delocalization of electron density within the molecule. In systems containing sulfonyl groups, NBO analysis can quantify the nature of the sulfur-oxygen and sulfur-chlorine bonds, revealing their degree of covalent and ionic character. Similarly, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

| Computational Method | Basis Set | Properties Investigated | Typical Findings for Related Systems |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized molecular geometry, vibrational frequencies, HOMO-LUMO energies, Mulliken atomic charges. researchgate.netmdpi.com | Provides accurate bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | 6-311G++(d,p) | Atomic charges, hybridization, donor-acceptor interactions, bond character. researchgate.net | Reveals significant charge separation in S=O and S-Cl bonds, indicating high polarity and reactivity at the sulfur center. |

| Molecular Electrostatic Potential (MEP) | 6-311G++(d,p) | Visualization of electron density and sites for electrophilic/nucleophilic attack. researchgate.net | Identifies the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a primary target for nucleophiles. |

Reaction Pathway Modeling and Energy Profile Calculations for Synthetic Processes

Computational modeling is a vital tool for mapping the reaction pathways involved in the synthesis of this compound and its derivatives. By calculating the potential energy surface for a reaction, chemists can identify transition states, reaction intermediates, and determine the activation energies, providing a detailed picture of the reaction mechanism. rsc.org

The synthesis of related benzoylated sulfamoyl compounds often proceeds through mechanisms like the Schotten-Baumann reaction, involving the acylation of an active hydrogen-containing compound with benzoyl chloride. medcraveonline.com Theoretical modeling of such a process would involve calculating the energy profile of the nucleophilic attack on the carbonyl carbon of benzoyl chloride, the formation of the tetrahedral intermediate, and the subsequent elimination of the leaving group.

Similarly, the synthesis of the sulfonyl chloride moiety itself can be modeled. For example, the oxidative chlorination of thiols or disulfides is a common route. rsc.org Computational studies can elucidate the stepwise mechanism of this transformation, helping to understand the role of the chlorinating agent and identifying potential byproducts. These calculations allow for the comparison of different synthetic routes, predicting which pathways are more energetically favorable and have lower activation barriers, thereby guiding the optimization of reaction conditions for improved yield and efficiency. nih.gov

Structure-Reactivity Correlation Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. youtube.com For derivatives of this compound, QSAR can be used to predict their reactivity in various chemical transformations or their potential as inhibitors for specific biological targets. nih.gov

These models are typically built using descriptors derived from the molecular structure. These descriptors can be electronic, steric, or hydrophobic in nature. Quantum chemical calculations are a primary source of electronic descriptors, such as:

Atomic Charges: The charge on the sulfur atom of the sulfonyl chloride group can be correlated with its susceptibility to nucleophilic attack.

Frontier Orbital Energies (HOMO/LUMO): These energies can relate to the molecule's ability to participate in charge-transfer interactions. researchgate.net

Dipole Moment: This descriptor can influence how the molecule orients itself when approaching a reactant or a biological receptor.

In a typical QSAR study on related sulfamoyl compounds, researchers synthesize a library of derivatives and measure their activity. nih.gov They then calculate a set of descriptors for each molecule and use statistical methods, like multiple linear regression, to find a correlation. The resulting equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. naturalspublishing.comnih.gov

| Descriptor Type | Specific Descriptor Example | Potential Influence on Reactivity/Activity |

| Electronic | Charge on the sulfonyl sulfur atom | A higher positive charge increases susceptibility to nucleophilic attack, enhancing reactivity. |

| LUMO Energy | A lower LUMO energy indicates a better electron acceptor, potentially increasing reaction rates with nucleophiles or binding affinity. acs.org | |

| Steric | Molecular Volume / Surface Area | Can influence the accessibility of the reactive site (the sulfonyl chloride group) to reactants. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule, which can correlate with binding to a specific active site. |

| Fragment-Based | Presence of specific functional groups (e.g., F, NO2) | The presence or absence of certain fragments has been shown to increase or decrease the inhibitory activity of sulfamides against certain enzymes. nih.gov |

Chemoinformatic Approaches and Topological Descriptors for Related Sulfamoyl Networks

Chemoinformatics provides the methods to analyze and rationalize large datasets of chemical compounds, which is particularly useful when studying broad families like sulfamoyl-containing molecules. nih.gov Instead of relying solely on computationally expensive quantum chemical methods for every compound, chemoinformatic approaches use topological and physicochemical descriptors to rapidly characterize and compare thousands of molecules. nih.gov

Topological descriptors are numerical values derived from the 2D representation of a molecule's structure. They quantify aspects such as molecular size, shape, branching, and complexity. For a network of sulfamoyl compounds, these descriptors can be used to:

Assess Chemical Diversity: Analyze a library of compounds to ensure it covers a wide and relevant chemical space.

Similarity Searching: Identify molecules with similar structural features to a known active compound.

Develop Predictive Models: Use descriptors in QSAR models to predict properties like solubility, toxicity (ADME/Tox), or biological activity. nih.gov

Algorithms like PRECLAV have been used to analyze series of sulfamate (B1201201) and sulfamide (B24259) inhibitors, identifying specific molecular fragments that are statistically significant for their activity. nih.gov By analyzing large networks of related sulfamoyl structures, these computational tools can uncover structure-property trends, help in the design of new compounds with desired characteristics, and filter large virtual libraries to prioritize candidates for experimental screening. nih.gov

Future Directions and Innovations in Benzoylsulfamoyl Chloride Research

Development of Novel Catalytic Systems for Sustainable Transformations

The synthesis of benzoylsulfamoyl chloride and its derivatives is undergoing a significant shift towards sustainable and environmentally benign methodologies, driven by the principles of green chemistry. rsc.org Research is actively focused on replacing hazardous reagents and minimizing waste through innovative catalytic systems. rsc.orgresearchgate.net This evolution aims to enhance safety, cost-effectiveness, and atom efficiency in chemical production. rsc.org

A key area of development is the move away from traditional chlorinating agents like chlorosulfonic acid, which are highly reactive and hazardous. rsc.org Modern approaches favor the in situ generation of sulfonyl chlorides from more stable precursors like thiols, disulfides, or arylboronic acids. For instance, an environmentally friendly, metal-free method utilizes ammonium (B1175870) nitrate (B79036) and aqueous HCl with oxygen as the terminal oxidant to convert thiols into sulfonyl chlorides. rsc.org This process is notable for reducing solvent use, as the product can be isolated by simple filtration. rsc.org Similarly, palladium-catalyzed cross-coupling reactions using phenyl chlorosulfate (B8482658) as a stable sulfur dioxide and chlorine ([SO₂Cl]⁺) source allow for the regioselective synthesis of arylsulfonyl chlorides from arylboronic acids with considerable functional group tolerance. nih.gov

The following table summarizes various catalytic systems being explored for the sustainable synthesis of sulfonyl chlorides.

| Precursor | Catalytic System/Reagent | Solvent | Key Advantages | Yield (%) | Reference |

| Thiols | NH₄NO₃ / O₂ (oxidant) | Acetic Acid | Metal-free, aerobic oxidation | 100% (conversion) | rsc.org |

| Arylboronic Acids | Pd(OAc)₂ / Na₂CO₃ | Acetone | Regioselective, avoids harsh acids | Good | nih.gov |

| Anilines (via Diazonium Salts) | Potassium Poly(heptazine imide) | Acetonitrile (B52724)/Water | Heterogeneous, recyclable, metal-free photocatalyst | 50-95% | nih.govacs.org |

| S-Alkyl isothiourea salts | N-Chlorosuccinimide (NCS) | Acetonitrile | Uses readily accessible reagents, easy purification | Good | organic-chemistry.org |

| S-Alkyl isothiourea salts | Sodium Hypochlorite (Bleach) | Dichloromethane/Water | Clean, economic, worker-friendly | High | organic-chemistry.org |

These innovative catalytic strategies not only provide greener pathways to sulfonyl chlorides but also expand the toolkit for creating complex benzoylsulfamoyl derivatives with improved efficiency and safety. rsc.orgnih.gov

Integration of Microfluidics and Continuous Flow Methodologies for Enhanced Efficiency

The integration of microfluidics and continuous flow technology represents a significant advancement in the synthesis of this compound derivatives and related compounds. google.commdpi.comcontractpharma.com This approach offers substantial improvements in safety, efficiency, and scalability compared to traditional batch processing. mdpi.comcontractpharma.comresearchgate.net Flow chemistry's inherent safety benefits, stemming from small reactor volumes, allow for the use of reaction conditions that might be too hazardous for large-scale batch reactors. google.comresearchgate.net

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which leads to higher product quality and better impurity profiles. contractpharma.com This precise control can prevent thermal runaway in highly exothermic reactions, a common concern in chlorosulfonation processes. rsc.org For example, a continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ in a small reactor volume with a short residence time of just 41 seconds. rsc.org

The production of sulfonylurea antidiabetes drugs, which share structural motifs with benzoylsulfamoyl derivatives, has been successfully demonstrated using end-to-end continuous flow synthesis. google.comresearchgate.net These processes achieve high throughput and yields within remarkably short residence times. For instance, drugs like Gliclazide, Chlorpropamide, and Tolbutamide have been synthesized with throughputs ranging from 26 to 188 g/h in multi-step continuous systems. researchgate.net A comparison of batch versus continuous flow processing for aryl sulfonyl chloride production highlights the dramatic increase in efficiency. mdpi.com

Table: Comparison of Batch vs. Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Production Scale | ~65 g in 6.5 h | 500 g in 12 h | mdpi.com |

| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |

| Safety | Considered hazardous for scale-up | Improved safety, controlled release of byproducts | mdpi.com |

| Automation | Manual | Automated process control reduces human error | mdpi.comresearchgate.net |

The adoption of automated continuous manufacturing significantly improves process consistency, reliability, and spacetime yield while minimizing operator exposure to hazardous materials. mdpi.comresearchgate.net

Exploration of Photo- and Electrocatalytic Approaches in Halogenation and Coupling Reactions

Photo- and electrocatalytic methods are emerging as powerful and sustainable tools for activating sulfonyl chlorides, including this compound, for use in halogenation and coupling reactions. researchgate.netnih.gov These approaches often operate under mild conditions, utilizing visible light or electricity to generate highly reactive sulfonyl radical intermediates without the need for harsh reagents. researchgate.netacs.org

Visible-light photoredox catalysis has proven effective for activating the C-S bond in sulfonyl chlorides. researchgate.net Upon irradiation, a photocatalyst can induce a single-electron transfer to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. acs.org This radical can then participate in a variety of transformations. For example, a photocatalyst-free method has been developed where simple visible light irradiation is sufficient to generate sulfonyl radicals from sulfonyl chlorides, which then react with allyl bromides to form allylic sulfones. acs.org This process is notable for its mild conditions and avoidance of external oxidants or additives. acs.org

These light-driven methods have been applied to a range of reactions, including:

Hydrosulfonylation: The addition of a sulfonyl group and a hydrogen atom across a double or triple bond. semanticscholar.org

Chlorosulfonylation: The simultaneous addition of a sulfonyl group and a chlorine atom to an alkene. rsc.org

Coupling Reactions: The formation of C-S bonds by coupling sulfonyl radicals with various partners. acs.org

The table below highlights examples of photocatalytic reactions involving sulfonyl chlorides.

| Reaction Type | Substrates | Catalyst/Conditions | Key Features | Reference |

| Radical Addition-Elimination | Sulfonyl Chlorides + Allyl Bromides | Visible Light, No Photocatalyst | Greener pathway, no additives required, mild conditions | acs.org |

| Chlorosulfonylation | α-CF₃ Alkenes + Sulfonyl Chlorides | Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible Light | Tunable reaction by altering catalyst and solvent | rsc.org |

| C-H Functionalization | Sulfonamides (converted to sulfonyl radical precursors) | Metal-free photocatalyst (e.g., 5CzBN), Visible Light | Late-stage functionalization of complex molecules | acs.orgnih.gov |

| Synthesis of Sulfonyl Chlorides | Arenediazonium Salts + SO₂/Cl⁻ source | Heterogeneous K-PHI photocatalyst, Visible Light | Sustainable alternative to Meerwein reaction, recyclable catalyst | nih.govacs.org |

Similarly, electrochemical approaches are being explored for C-S bond formation. Nickel-catalyzed cross-electrophile coupling reactions, for instance, can engage sulfonamides with alkyl chlorides to form new carbon-carbon bonds through a process involving oxidative addition and reductive elimination steps, showcasing a novel way to manipulate sulfonamide structures. acs.org These photo- and electrocatalytic strategies offer new avenues for creating complex benzoylsulfamoyl derivatives under mild, controlled, and increasingly sustainable conditions.

Computational Design and Predictive Modeling for New Benzoylsulfamoyl Derivatives

Computational chemistry has become an indispensable tool in the rational design and optimization of new benzoylsulfamoyl derivatives for various applications, particularly in drug discovery. nih.gov Techniques such as quantitative structure-property relationship (QSPR) modeling, molecular docking, and predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies allow researchers to forecast the biological activity and physicochemical properties of novel compounds before their synthesis. nih.govnih.gov

Molecular docking is a prominent technique used to predict how a molecule, such as a benzoylsulfamoyl derivative, will bind to the active site of a biological target like an enzyme. For example, in the design of novel sulfonamide-based antimicrobial agents, docking studies have been used to estimate the binding energy of designed compounds against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This in silico screening helps prioritize candidates with the most favorable binding interactions for synthesis and experimental testing. nih.gov

Predictive models are also crucial for evaluating the "drug-likeness" of new derivatives. These models can calculate key physicochemical properties and assess whether a compound adheres to established guidelines, which are instrumental in estimating the potential success of a drug candidate. nih.gov This approach has been successfully applied to design novel benzenesulfonamide (B165840) derivatives as inhibitors of carbonic anhydrase IX (CA IX), an important anticancer target. nih.gov

The table below presents data from a study where computational design was used to develop and evaluate novel sulfonamide-based inhibitors.

Table: Computational and Experimental Data for Designed Benzenesulfonamide Inhibitors

| Compound | Target | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC₅₀ in nM) | Selectivity (CA IX vs. CA II) | Reference |

|---|---|---|---|---|---|

| 4e | Carbonic Anhydrase IX | Favorable | 10.93 | High | nih.gov |

| 4g | Carbonic Anhydrase IX | Favorable | 15.74 | High | nih.gov |

| 4h | Carbonic Anhydrase IX | Favorable | 25.06 | High | nih.gov |

Furthermore, quantum chemical methods are being employed to predict fundamental properties like the acidity (pKₐ) of sulfonamides. acs.org Accurate pKₐ prediction is vital as it influences a molecule's solubility, membrane permeability, and binding affinity to its target. acs.org By combining high-level quantum chemistry with implicit solvent models, researchers can now predict the pKₐ values of diverse sulfonamides with high accuracy, facilitating the design of inhibitors with optimized properties for therapeutic applications. acs.org These computational strategies accelerate the discovery process, reduce costs, and lead to the development of benzoylsulfamoyl derivatives with improved efficacy and better pharmacokinetic profiles. nih.gov

Q & A

Q. What laboratory methods are recommended for synthesizing benzoyl chloride, and how do reaction conditions influence yield?

Benzoyl chloride is commonly synthesized via:

- Benzoic acid with PCl₅ or SOCl₂ : Distillation with phosphorus pentachloride or thionyl chloride produces high yields under anhydrous conditions .

- Friedel-Crafts acylation : Reaction of benzene with carbonyl chloride (COCl₂) catalyzed by AlCl₃ . Key considerations include moisture control (to prevent hydrolysis) and stoichiometric ratios. Excess SOCl₂ improves yield by driving the reaction to completion .

Q. What safety protocols are critical when handling benzoyl chloride in experimental workflows?

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to avoid hydrolysis. Avoid contact with water, alcohols, or bases, which trigger violent reactions releasing HCl gas .

- PPE : Use impermeable gloves, sealed goggles, and acid-resistant lab coats. Work in a fume hood with respiratory protection for high-concentration exposure .

Q. How can researchers assess the purity of synthesized benzoyl chloride?

- Analytical techniques : Boiling point determination (197.2°C), NMR (¹H/¹³C for characteristic peaks), and FT-IR (C=O stretch at ~1770 cm⁻¹) .

- Titration : Hydrolyze a sample and titrate liberated HCl to quantify unreacted starting materials .

Advanced Research Questions

Q. How can contradictory literature reports on benzoyl chloride-mediated acylation yields be systematically resolved?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions .

- Impurity analysis : Use GC-MS or LC-MS to detect side products (e.g., benzoic acid from hydrolysis) that may depress yields .

Q. What solvent systems minimize benzoyl chloride degradation during nucleophilic acyl substitutions?

- Inert solvents : Use dry dichloromethane (DCM) or tetrahydrofuran (THF) to avoid solvolysis.

- Avoid protic solvents : Alcohols or water accelerate hydrolysis, while dimethyl sulfoxide (DMSO) induces decomposition .

Q. What advanced techniques characterize byproducts in Friedel-Crafts acylations using benzoyl chloride?

- Multidimensional NMR : 2D COSY/HSQC identifies coupled protons and carbons in complex mixtures.

- X-ray crystallography : Resolves regioselectivity in polyaromatic products (e.g., benzophenone derivatives) .

Q. How can hydrolysis of benzoyl chloride be mitigated during long-term storage or delayed experiments?

- Storage additives : Include molecular sieves (3Å) or desiccants (CaCl₂) to absorb moisture.

- Inert atmosphere : Use Schlenk lines or gloveboxes for transfers .

Q. What scale-up challenges arise when transitioning benzoyl chloride reactions from milligram to gram scale?

- Heat dissipation : Use jacketed reactors for exothermic reactions (e.g., Friedel-Crafts).

- Controlled reagent addition : Employ syringe pumps for slow addition of benzoyl chloride to prevent thermal runaway .

Methodological Notes

- Contradiction resolution : Cross-validate data using peer-reviewed protocols (e.g., Pharmacopeial Forum standards for analytical methods) .

- Safety compliance : Align handling practices with OSHA HazCom 2012 and ILO guidelines .

For thermodynamic and structural data, consult NIST Chemistry WebBook entries or PubChem records . Avoid non-peer-reviewed sources (e.g., BenchChem) per guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.